
Suc-Tyr-Val-Ala-Asp-AMC
Vue d'ensemble
Description
Suc-Tyr-Val-Ala-Asp-AMC, also known as Ac-DEVD-AMC, is a synthetic peptide substrate that is widely used in scientific research. This peptide is commonly used to study the activity of caspase-3, a crucial enzyme involved in apoptosis or programmed cell death. In
Applications De Recherche Scientifique
Protease Assays
The application of Suc-Tyr-Val-Ala-Asp-AMC in protease assays is notable. It is used in the development of assays for protease activity, which are crucial in drug development and disease diagnosis. A study described an assay using inductively coupled plasma-mass spectrometry (ICP-MS) detection with peptidic alpha-chymotrypsin substrates, including the use of similar fluorogenic substrates like Suc-AAPF-AMC for comparison in enzyme activity determination (Lathia, Ornatsky, Baranov, & Nitz, 2010).
Enzyme Function Studies
This compound is utilized in studying the function of enzymes such as PepN in Escherichia coli. This compound helps in identifying enzyme activities, understanding enzyme mechanisms, and exploring their functional similarities with other enzymes (Chandu, Kumar, & Nandi, 2003).
Protein Degradation and Cellular Mechanisms
This compound plays a role in the study of protein degradation and cellular mechanisms. For instance, it aids in the characterization of 20 and 26 S proteasomes and their respective activities in rat liver, providing insights into the kinetic properties and effects of different substrates (Reidlinger, Pike, Savory, Murray, & Rivett, 1997).
Research on Cellular Proteases
This compound is instrumental in research focusing on cellular proteases. For example, studies on Protease Ti from Escherichia coli have used this compound to examine enzyme specificity and the role of ATP in protein and peptide hydrolysis, shedding light on the multifaceted functions of cellular proteases (Woo, Chung, Ha, Goldberg, & Chung, 1989).
Apolipoprotein Studies
In studies focused on apolipoproteins, this compound has been used to understand the proteolytic activity against specific apolipoproteins, which is crucial for understanding lipid metabolism and related diseases (Byrne, Polacek, Gordon, & Scanu, 1984).
Elastase and Fibrinolytic Enzyme Research
This compound is also valuable in studying elastase and fibrinolytic enzymes, offering insights into their enzymatic properties, substrate specificity, and potential therapeutic applications (Nagamatsu, Okamoto, Okumura, Tsuda, & Okada, 1983).
Immunology and Cellular Death
This compound aids in exploring immunological aspects and cellular death mechanisms. For instance, it is used in detecting caspase activation in intact lymphoid cells, which is crucial for understanding the process of apoptosis and immune responses (Mack, Fürmann, & Häcker, 2000).
Proteasome Kinetics
Investigating the kinetics of proteasomes, particularly in relation to their chymotryptic activity, is facilitated by the use of this compound. It contributes to understanding the proteasome's substrate specificity and their role in protein degradation (Stein, Melandri, & Dick, 1996).
Propriétés
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-(3-carboxypropanoylamino)-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-[(4-methyl-2-oxochromen-6-yl)amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H41N5O12/c1-17(2)31(40-34(50)24(38-27(42)11-12-28(43)44)14-20-5-8-22(41)9-6-20)35(51)36-19(4)32(48)39-25(16-29(45)46)33(49)37-21-7-10-26-23(15-21)18(3)13-30(47)52-26/h5-10,13,15,17,19,24-25,31,41H,11-12,14,16H2,1-4H3,(H,36,51)(H,37,49)(H,38,42)(H,39,48)(H,40,50)(H,43,44)(H,45,46)/t19-,24-,25-,31-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNAJTBFRWQDBOB-NOOYZMCISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=C(C=C2)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=C(C=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H41N5O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
723.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2R,3S,4R,5R,6S)-3,4-Diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-6-[(2S,3R,4S,5S,6R)-2-(4-methoxyphenoxy)-3,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-4-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1516867.png)
![1-[4-(4-Heptylcyclohexyl)phenoxy]-2,4-dinitrobenzene](/img/structure/B1516872.png)
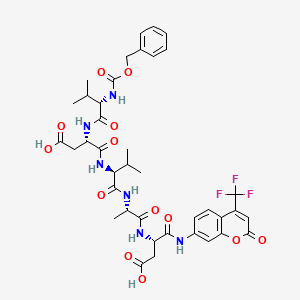


![1-{4-[4-(Aminomethyl)phenyl]piperazin-1-yl}ethan-1-one](/img/structure/B1516883.png)
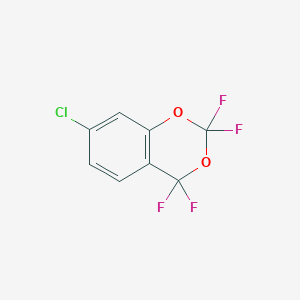
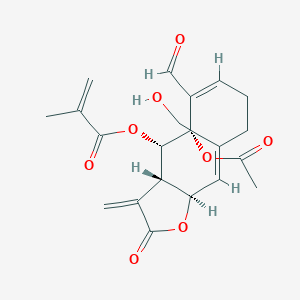
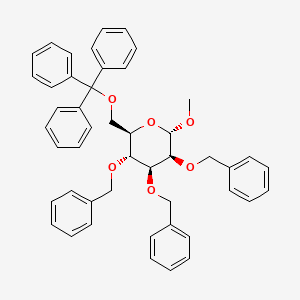
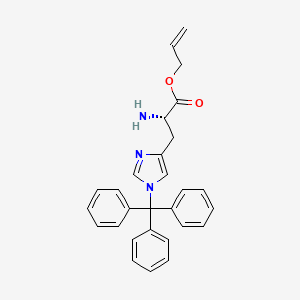



![2-Amino-6-isobutyl-5-methyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL](/img/structure/B1516928.png)